3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol is an organic compound with the molecular formula C4H5F6NO. It is a colorless liquid with a unique odor and is soluble in water and many organic solvents such as alcohols and ethers . This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol can be achieved through several routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in various environments. The trifluoromethyl groups contribute to the compound’s stability and unique chemical properties .
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-propanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.
3-Amino-1,1,1-trifluoropropan-2-ol: This compound has a similar structure but lacks the additional trifluoromethyl group, affecting its chemical properties and reactivity.
The presence of both the amino and trifluoromethyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
2-(aminomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H,1,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLIOTYTGRWVPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64139-78-2 | |
Record name | 3-amino-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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